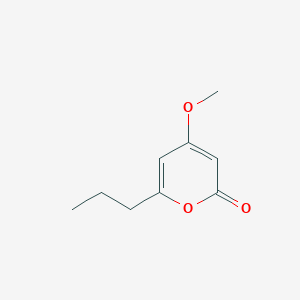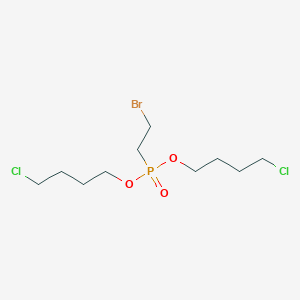
Bis(4-chlorobutyl) (2-bromoethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chlorobutyl) (2-bromoethyl)phosphonate: is an organophosphorus compound that contains both chlorine and bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of bis(4-chlorobutyl) (2-bromoethyl)phosphonate typically involves the reaction of 4-chlorobutyl ether with a phosphonate ester. The reaction is carried out under controlled conditions to ensure high yield and purity. For example, a mixed solution of tetrahydrofuran, a chlorinating agent, and concentrated sulfuric acid can be used at low temperatures to prepare the compound .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-chlorobutyl) (2-bromoethyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonate derivatives, while oxidation and reduction reactions can produce different phosphonic acids or phosphine oxides .
Applications De Recherche Scientifique
Chemistry: Bis(4-chlorobutyl) (2-bromoethyl)phosphonate is used as a building block in organic synthesis. It can be used to introduce phosphonate groups into organic molecules, which can alter their chemical properties and reactivity.
Biology and Medicine: In biological research, this compound can be used to study the effects of phosphonate-containing molecules on biological systems
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of bis(4-chlorobutyl) (2-bromoethyl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Bis(2-chloroethyl) phosphonate: This compound is similar in structure but contains two chloroethyl groups instead of 4-chlorobutyl and 2-bromoethyl groups.
4-Chlorobutyl ether: This compound is used as a precursor in the synthesis of bis(4-chlorobutyl) (2-bromoethyl)phosphonate.
Uniqueness: this compound is unique due to the presence of both chlorine and bromine atoms, which can impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
90542-52-2 |
|---|---|
Formule moléculaire |
C10H20BrCl2O3P |
Poids moléculaire |
370.04 g/mol |
Nom IUPAC |
1-[2-bromoethyl(4-chlorobutoxy)phosphoryl]oxy-4-chlorobutane |
InChI |
InChI=1S/C10H20BrCl2O3P/c11-5-10-17(14,15-8-3-1-6-12)16-9-4-2-7-13/h1-10H2 |
Clé InChI |
BJZZAKTXVRKTRF-UHFFFAOYSA-N |
SMILES canonique |
C(CCCl)COP(=O)(CCBr)OCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


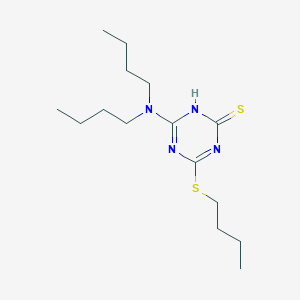

![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide](/img/structure/B14372038.png)
![3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B14372050.png)
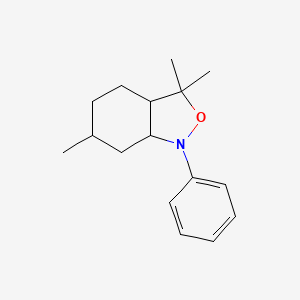
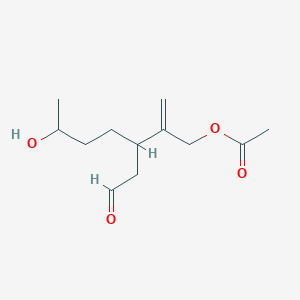
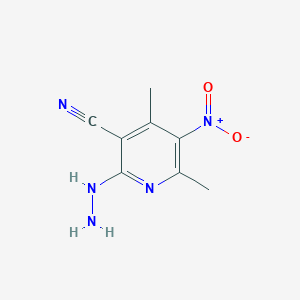
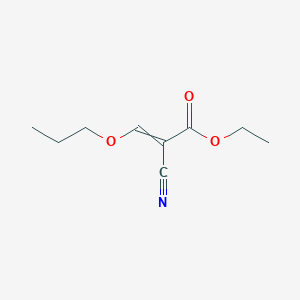
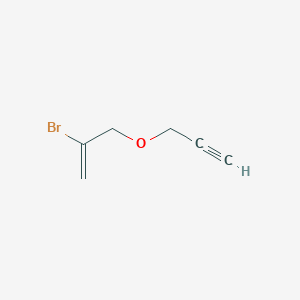
![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)

![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate](/img/structure/B14372097.png)

